Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Overview
Description
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxaspiro[2.5]octane-6-carboxylate typically involves the reaction of ethyl diazoacetate with cyclohexanone in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a cyclopropanation mechanism, followed by ring expansion to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for ethyl 1-oxaspiro[2 the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amino and thiol derivatives.
Scientific Research Applications
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 1-oxaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding pockets of proteins, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: Similar spirocyclic structure but with different functional group positioning.
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: Another spirocyclic compound with a different ester group location.
Uniqueness
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Biological Activity
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (CAS: 171361-65-2) is a compound characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 184.24 g/mol. The compound features an oxaspiro ring and a carboxylate functional group, contributing to its reactivity and biological interactions.
This compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. The spirocyclic structure allows it to fit into binding pockets of proteins, potentially acting as an inhibitor or activator depending on the target and nature of the interaction .
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, impacting biochemical processes within biological systems.
- Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against resistant strains .
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | C₁₀H₁₆O₃ | Different position of carboxylate group |
Ethyl 1-amino-spiro[2.5]octane-6-carboxylate | C₁₀H₁₇N O₃ | Contains an amino group, altering reactivity |
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate | C₁₂H₁₈O₅ | Different spirocyclic structure with additional functional groups |
Study on Enzyme Inhibition
A recent study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound .
Antimicrobial Activity Assessment
In vitro tests demonstrated that this compound exhibited antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy .
Properties
IUPAC Name |
ethyl 1-oxaspiro[2.5]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-12-9(11)8-3-5-10(6-4-8)7-13-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJWTOYPOHWVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670607 | |
Record name | Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171361-65-2 | |
Record name | Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-oxaspiro[2.5]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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